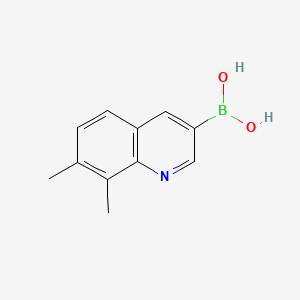
(7,8-Dimethylquinolin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7,8-Dimethylquinolin-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a quinoline ring system, which is further substituted with two methyl groups at the 7th and 8th positions. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7,8-Dimethylquinolin-3-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where a halogenated quinoline is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (7,8-Dimethylquinolin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group participates in cross-coupling with halogenated compounds to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under specific conditions.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Substituted Quinoline Derivatives: Formed through electrophilic substitution.
Aplicaciones Científicas De Investigación
(7,8-Dimethylquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (7,8-Dimethylquinolin-3-yl)boronic acid is primarily based on its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The quinoline ring can also participate in π-π stacking interactions and hydrogen bonding, which can influence its reactivity and binding properties .
Comparación Con Compuestos Similares
Phenylboronic Acid: A simpler boronic acid with a phenyl ring instead of a quinoline ring.
(2-Methylquinolin-3-yl)boronic Acid: A similar compound with a single methyl group at the 2-position.
(7,8-Dimethylquinolin-3-yl)boronic Ester: An ester derivative of the boronic acid.
Uniqueness: (7,8-Dimethylquinolin-3-yl)boronic acid is unique due to the presence of two methyl groups on the quinoline ring, which can influence its electronic properties and reactivity. This compound also exhibits enhanced stability and selectivity in various chemical reactions compared to its simpler analogs .
Propiedades
Fórmula molecular |
C11H12BNO2 |
|---|---|
Peso molecular |
201.03 g/mol |
Nombre IUPAC |
(7,8-dimethylquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C11H12BNO2/c1-7-3-4-9-5-10(12(14)15)6-13-11(9)8(7)2/h3-6,14-15H,1-2H3 |
Clave InChI |
ANAMKSFIYLYBQX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C(=C(C=C2)C)C)N=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


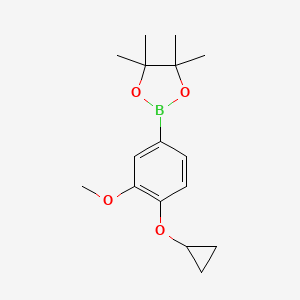
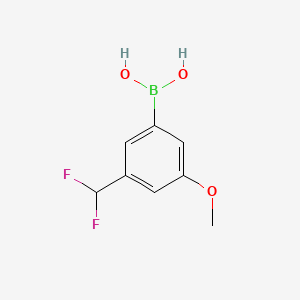
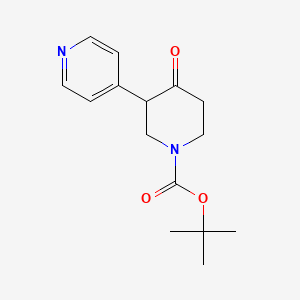
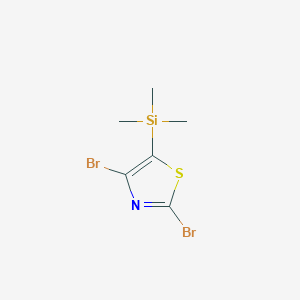
amine hydrochloride](/img/structure/B13461459.png)
![Methyl 5,5-dimethyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13461467.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylicaciddihydrochloride](/img/structure/B13461470.png)
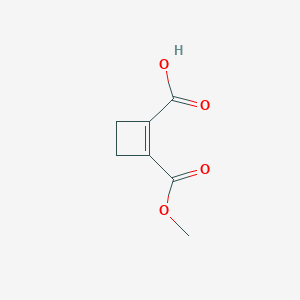
![2-(5-Ethyl-1H-[1,2,4]triazol-3-yl)-ethylamine](/img/structure/B13461483.png)
![1-[(Pyridin-2-yl)methyl]-1,4-diazepane trihydrochloride](/img/structure/B13461484.png)
![Methyl 4-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13461486.png)
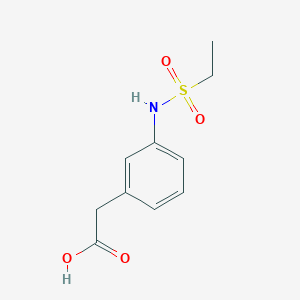
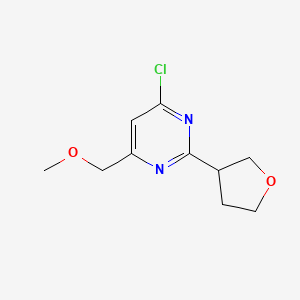
![Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461516.png)
